4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of methoxy and trifluoromethoxy groups attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylacetic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenyl isocyanate
Uniqueness
4,5-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of methoxy and trifluoromethoxy groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C17H12F3NO5 |
---|---|
Molecular Weight |
367.27 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12F3NO5/c1-24-12-8-7-11-13(14(12)25-2)16(23)21(15(11)22)9-3-5-10(6-4-9)26-17(18,19)20/h3-8H,1-2H3 |
InChI Key |
QHWLHAGNJDGORI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)OC |
Origin of Product |
United States |
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